Cas no 1094546-99-2 (4-Bromo-2-ethoxybenzaldehyde)
4-Bromo-2-ethoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-2-ethoxybenzaldehyde
- MFCD11651777
- AKOS024258186
- 1094546-99-2
- CS-0193177
- E90562
- DTXSID10718407
- BS-25478
- SCHEMBL20505239
-
- MDL: MFCD11651777
- Inchi: 1S/C9H9BrO2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-6H,2H2,1H3
- InChI Key: RCLVJRISTAVSBL-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C=O)=C(C=1)OCC
Computed Properties
- Exact Mass: 227.97900
- Monoisotopic Mass: 227.97859g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.30000
- LogP: 2.66030
4-Bromo-2-ethoxybenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
4-Bromo-2-ethoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B694245-100mg |
4-Bromo-2-ethoxybenzaldehyde |
1094546-99-2 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B694245-250mg |
4-Bromo-2-ethoxybenzaldehyde |
1094546-99-2 | 250mg |
$ 121.00 | 2023-04-18 | ||
| TRC | B694245-500mg |
4-Bromo-2-ethoxybenzaldehyde |
1094546-99-2 | 500mg |
$ 184.00 | 2023-04-18 | ||
| TRC | B694245-1g |
4-Bromo-2-ethoxybenzaldehyde |
1094546-99-2 | 1g |
$ 210.00 | 2022-06-01 | ||
| abcr | AB310950-1 g |
4-Bromo-2-ethoxybenzaldehyde; 98% |
1094546-99-2 | 1 g |
€246.00 | 2023-07-19 | ||
| abcr | AB310950-5 g |
4-Bromo-2-ethoxybenzaldehyde; 98% |
1094546-99-2 | 5 g |
€654.00 | 2023-07-19 | ||
| Chemenu | CM122044-5g |
4-bromo-2-ethoxybenzaldehyde |
1094546-99-2 | 95% | 5g |
$505 | 2023-01-12 | |
| TRC | B694245-1000mg |
4-Bromo-2-ethoxybenzaldehyde |
1094546-99-2 | 1g |
$ 259.00 | 2023-04-18 | ||
| Alichem | A019143060-5g |
4-Bromo-2-ethoxybenzaldehyde |
1094546-99-2 | 95% | 5g |
$556.20 | 2023-09-04 | |
| abcr | AB310950-1g |
4-Bromo-2-ethoxybenzaldehyde, 98%; . |
1094546-99-2 | 98% | 1g |
€246.00 | 2025-04-22 |
4-Bromo-2-ethoxybenzaldehyde Suppliers
4-Bromo-2-ethoxybenzaldehyde Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Jason Wan Lab Chip, 2020,20, 4528-4538
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 4-Bromo-2-ethoxybenzaldehyde
4-Bromo-2-ethoxybenzaldehyde (CAS No. 1094546-99-2): A Versatile Intermediate in Organic Synthesis
4-Bromo-2-ethoxybenzaldehyde (CAS No. 1094546-99-2) is a highly valuable aromatic aldehyde compound that has gained significant attention in modern organic synthesis. This brominated benzaldehyde derivative serves as a crucial building block for pharmaceutical intermediates, agrochemicals, and specialty chemicals. The presence of both bromo and ethoxy substituents on the benzene ring makes it particularly useful for various coupling reactions and further functionalization.
The molecular structure of 4-Bromo-2-ethoxybenzaldehyde features a benzaldehyde core with strategic substitutions at the 2- and 4-positions. The ethoxy group at the 2-position provides electron-donating character, while the bromine atom at the 4-position offers an excellent site for subsequent cross-coupling reactions. This unique combination of substituents makes it an ideal candidate for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and other palladium-catalyzed transformations that are currently trending in medicinal chemistry research.
Recent applications of 4-Bromo-2-ethoxybenzaldehyde CAS 1094546-99-2 have expanded into the development of novel photoactive materials and organic semiconductors, areas that have seen exponential growth due to increasing demand for renewable energy solutions. Researchers are particularly interested in its potential as a precursor for OLED materials and organic photovoltaic compounds, aligning with global sustainability initiatives and the push for greener technologies.
The synthesis of 4-Bromo-2-ethoxybenzaldehyde typically involves the bromination of 2-ethoxybenzaldehyde under controlled conditions. Modern synthetic approaches focus on optimizing yield and purity while minimizing environmental impact, reflecting the pharmaceutical industry's growing emphasis on green chemistry principles. Analytical characterization typically includes HPLC analysis, NMR spectroscopy, and mass spectrometry to ensure product quality meets the stringent requirements of advanced applications.
In pharmaceutical research, 4-Bromo-2-ethoxybenzaldehyde 1094546-99-2 has emerged as a key intermediate for developing kinase inhibitors and GPCR modulators, addressing the urgent need for novel therapeutics in oncology and CNS disorders. Its structural features allow for efficient derivatization into more complex architectures, making it valuable for combinatorial chemistry and high-throughput screening platforms that dominate modern drug discovery pipelines.
The commercial availability of 4-Bromo-2-ethoxybenzaldehyde has improved significantly in recent years, with multiple suppliers offering the compound in various quantities and purity grades. Current market trends show increasing demand from both academic institutions and industrial R&D facilities, particularly in regions with strong pharmaceutical and materials science sectors. Quality control specifications typically require ≥98% purity, with strict limits on residual solvents and heavy metals.
Storage and handling of 4-Bromo-2-ethoxybenzaldehyde CAS No. 1094546-99-2 follow standard laboratory protocols for aromatic aldehydes. The compound demonstrates good stability under recommended conditions (typically stored at 2-8°C in airtight containers), though prolonged exposure to light or moisture should be avoided. These properties contribute to its growing popularity as a reliable synthetic intermediate with consistent performance across multiple applications.
Future research directions for 4-Bromo-2-ethoxybenzaldehyde derivatives include exploration of their biological activities and material properties, with particular interest in their potential as antimicrobial agents and fluorescent probes. The compound's versatility continues to attract attention from diverse scientific communities, ensuring its position as an important tool in contemporary chemical research and development.
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